ZM 449829
Overview
Description
ZM 449829 is a selective and ATP-competitive inhibitor of Janus tyrosine kinase 3 (JAK3). It is known for its high specificity towards JAK3, with a pIC50 value of 6.8, while showing significantly lower inhibition towards other kinases such as epidermal growth factor receptor (EGFR), Janus kinase 1 (JAK1), and cyclin-dependent kinase 4 (CDK4) . This compound has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
ZM 449829 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of JAK3 and its effects on various signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of JAK3 in cell signaling and function.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK3 .
Mechanism of Action
Target of Action
ZM 449829 is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . JAK3 is a member of the Janus kinase family of tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits transglutaminase (TGM2) .
Mode of Action
This compound binds competitively to the ATP site of JAK3 . It is an ATP-competitive inhibitor, meaning it competes with ATP for the same binding site on the kinase . This compound also binds to TGM2 and inhibits its crosslinking activity by locking it in an inactive state .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT pathway . By inhibiting JAK3, this compound blocks the downstream signal transduction triggered by cytokines . This results in the inhibition of STAT5 phosphorylation . In addition, this compound inhibits the activity of TGM2, which plays a role in the crosslinking of proteins .
Result of Action
This compound inhibits the phosphorylation of STAT5, a transcription factor involved in cell proliferation and apoptosis . This leads to the inhibition of T cell proliferation . In addition, by inhibiting TGM2, this compound reduces fibronectin deposition in primary human glaucomatous cells .
Biochemical Analysis
Biochemical Properties
ZM 449829 interacts with JAK3, a member of the Janus kinase family . It binds competitively to the ATP site of JAK3, inhibiting its activity . This interaction is ATP-competitive, meaning this compound competes with ATP for binding to JAK3 .
Cellular Effects
This compound has been shown to inhibit the phosphorylation of STAT5, a protein involved in cell signaling pathways . It also inhibits T cell proliferation, suggesting it may have effects on immune cell function .
Molecular Mechanism
The molecular mechanism of this compound involves competitive binding to the ATP site of JAK3 . This prevents ATP from binding to JAK3, thereby inhibiting the kinase’s activity and downstream signaling pathways .
Preparation Methods
ZM 449829 is synthesized through a series of chemical reactions involving naphthalene derivatives. The synthetic route typically involves the formation of a naphthyl ketone intermediate, which is then subjected to further chemical modifications to yield the final product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
ZM 449829 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
ZM 449829 is unique in its high selectivity for JAK3 compared to other similar compounds. Some of the similar compounds include:
Tofacitinib: A JAK inhibitor with broader specificity, targeting JAK1, JAK2, and JAK3.
Ruxolitinib: Primarily inhibits JAK1 and JAK2, with less selectivity for JAK3.
Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2 more selectively than JAK3.
Compared to these compounds, this compound offers a more targeted approach to inhibiting JAK3, making it a valuable tool for studying JAK3-specific signaling pathways and potential therapeutic applications .
Properties
IUPAC Name |
1-naphthalen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCGZPFSUWZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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